REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7](Br)=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.CN([CH:14]=[O:15])C.C[CH2:17][O:18]CC>>[S:9]1[C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]([CH:17]=[O:18])=[C:8]1[CH:14]=[O:15]
|
Name
|
N-butyl lithium
|
Quantity
|
150.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=CS2)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirring cold for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
also added dropwise to the chilled solution
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
STIRRING
|
Details
|
the solution stirred an additional 15 h at −20° C
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched onto ice (300 g) in 10% H2SO4 (200 ml)
|
Type
|
STIRRING
|
Details
|
stirred until both layers
|
Type
|
FILTRATION
|
Details
|
The resulting slurry is filtered
|
Type
|
CUSTOM
|
Details
|
to dry in the air stream
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=C(C2=C1C=CC=C2)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |